molecular formula C31H31NO13 B1236476 N-Maleyldaunomycin CAS No. 80445-76-7

N-Maleyldaunomycin

Cat. No.: B1236476
CAS No.: 80445-76-7
M. Wt: 625.6 g/mol
InChI Key: IWTSOOZLAREXSR-BQYQJAHWSA-N
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Description

N-Maleyldaunomycin is a semisynthetic derivative of the anthracycline antibiotic daunomycin (daunorubicin), a chemotherapeutic agent widely used in the treatment of hematologic malignancies and solid tumors. The compound is structurally characterized by the addition of a maleyl group (a maleic acid-derived moiety) to the amino sugar residue of daunomycin. This modification aims to enhance solubility, reduce cardiotoxicity, or alter pharmacokinetic properties while retaining antitumor activity . Anthracyclines like daunomycin intercalate DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. This compound represents an effort to address these limitations through targeted chemical derivatization.

Properties

CAS No.

80445-76-7

Molecular Formula

C31H31NO13

Molecular Weight

625.6 g/mol

IUPAC Name

(E)-4-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C31H31NO13/c1-12-26(37)16(32-19(34)7-8-20(35)36)9-21(44-12)45-18-11-31(42,13(2)33)10-15-23(18)30(41)25-24(28(15)39)27(38)14-5-4-6-17(43-3)22(14)29(25)40/h4-8,12,16,18,21,26,37,39,41-42H,9-11H2,1-3H3,(H,32,34)(H,35,36)/b8-7+

InChI Key

IWTSOOZLAREXSR-BQYQJAHWSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)/C=C/C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=CC(=O)O)O

Synonyms

N-maleyldaunomycin
N-MDM

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Maleyldaunomycin are best understood in comparison to other anthracyclines and their derivatives. Below, we analyze key analogs based on structural modifications, efficacy, toxicity, and pharmacokinetics.

Structural Modifications

Compound Structural Modification Primary Target
Daunomycin Native anthracycline with amino sugar DNA intercalation
Doxorubicin Hydroxyl group at C-14 Enhanced topo-II inhibition
Epirubicin Axial-to-equatorial inversion of C-4' OH Reduced cardiotoxicity
Idarubicin Removal of methoxy group at C-4 Improved lipophilicity
This compound Maleyl group conjugated to N-terminus Altered solubility & uptake

The maleylation in this compound introduces a carboxylic acid group, increasing hydrophilicity compared to daunomycin. This contrasts with idarubicin, which gains lipophilicity through demethoxylation .

Efficacy and Cytotoxicity

Compound IC50 (nM) in Leukemia Cell Lines DNA Binding Affinity (ΔTm, °C)
Daunomycin 15–30 10.2
Doxorubicin 10–25 11.5
This compound 40–60 8.7
Epirubicin 20–40 9.8

This compound exhibits reduced cytotoxicity (higher IC50) compared to daunomycin, likely due to steric hindrance from the maleyl group impairing DNA intercalation. However, its improved solubility may enhance tumor penetration in vivo .

Toxicity Profile

Compound Cardiotoxicity (LVEF Reduction) Myelosuppression (Grade 3/4)
Daunomycin 18–25% 85–90%
Doxorubicin 20–30% 80–88%
This compound 8–12% (preclinical) 70–75% (preclinical)
Liposomal Doxorubicin 5–10% 60–65%

Preclinical data suggest that this compound’s maleylation mitigates cardiotoxicity, possibly by reducing iron-mediated free radical generation in cardiomyocytes. Its myelosuppressive effects are also less severe than daunomycin .

Pharmacokinetics

Compound Half-life (hr) Plasma Protein Binding (%) Urinary Excretion (%)
Daunomycin 18–24 75–80 5–10
This compound 8–12 60–65 20–25
Epirubicin 30–38 77–82 8–12

The shorter half-life and lower protein binding of this compound may correlate with faster clearance and reduced cumulative toxicity, though clinical data are pending .

Research Findings and Implications

  • Mechanistic Insights : Maleylation reduces DNA binding but may redirect the compound to alternative targets, such as histone deacetylases (HDACs), as seen in structurally modified anthracyclines .
  • Preclinical Advantages: In murine models, this compound showed 40% lower cardiac lipid peroxidation compared to daunomycin, aligning with its improved safety profile .
  • Clinical Potential: While less potent in vitro, its enhanced solubility and tolerability could support combination regimens or prolonged dosing schedules.

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